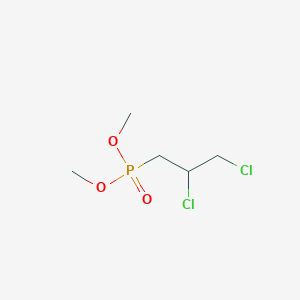
Dimethyl (2,3-dichloropropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.
Propiedades
Número CAS |
98137-34-9 |
|---|---|
Fórmula molecular |
C5H11Cl2O3P |
Peso molecular |
221.02 g/mol |
Nombre IUPAC |
1,2-dichloro-3-dimethoxyphosphorylpropane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
Clave InChI |
AZEDINUOGROHGT-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC(CCl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



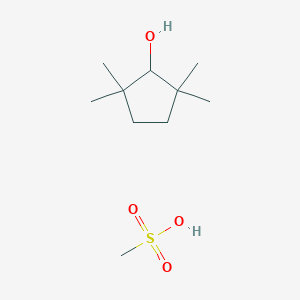


![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)

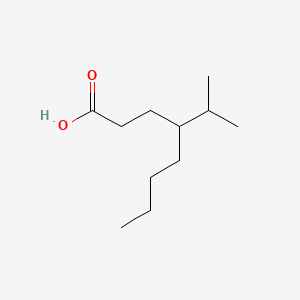
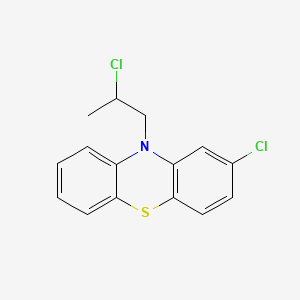
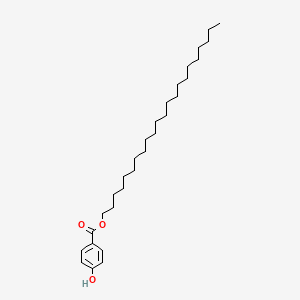
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
